molecular formula C6H6N4 B13911552 [1,2,3]Triazolo[1,5-a]pyridin-6-amine

[1,2,3]Triazolo[1,5-a]pyridin-6-amine

Cat. No.: B13911552
M. Wt: 134.14 g/mol
InChI Key: SSXHADZLQPKZAI-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridin-6-amine is a nitrogen-rich, fused bicyclic heterocycle of significant interest in advanced chemical research and development. As a member of the triazolopyridine family, this compound serves as a versatile building block for constructing complex molecular architectures. Its structural features make it a valuable scaffold in medicinal chemistry, particularly for designing potential enzyme inhibitors, given the proven role of analogous triazolopyridines in targeting key enzymes like α-glucosidase . In supramolecular and materials chemistry, the triazolopyridine core is recognized for its ligand properties, forming polynuclear complexes with various metal ions. This enables the creation of novel molecular receptors and hybrid nanomaterials with potential applications in catalysis, photochemistry, and as components in electronic materials . Furthermore, derivatives of similar triazole-fused systems have demonstrated utility in the development of fluorescent probes and luminescent materials, attributed to their highly fluorescent characteristics . Researchers can leverage this compound as a key synthetic intermediate to access a wide array of functionalized molecules for specialized applications. Please be advised: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Ensure you review all relevant Safety Data Sheets (SDS) before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

triazolo[1,5-a]pyridin-6-amine

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H,7H2

InChI Key

SSXHADZLQPKZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=N2)N

Origin of Product

United States

Synthetic Methodologies For 1 2 3 Triazolo 1,5 a Pyridin 6 Amine and Its Derivatives

Cyclocondensation Reactions forresearchgate.netresearchgate.netscispace.comTriazolo[1,5-a]pyridine Ring Formation

Cyclocondensation reactions represent a foundational strategy for assembling the researchgate.netresearchgate.netscispace.comtriazolo[1,5-a]pyridine ring system. These methods typically involve the intramolecular cyclization of a suitably functionalized pyridine (B92270) derivative to form the fused triazole ring.

Reactions Involving Aminotriazole Precursors

The condensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents is a widely employed and robust method for the synthesis of fused triazole systems, particularly for isomers like researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. nih.govnih.govresearchgate.net In this approach, the aminotriazole provides the pre-formed triazole ring, which then undergoes annulation with a three-carbon fragment from the dicarbonyl compound to form the six-membered ring. For instance, a three-component reaction using 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal has been shown to produce novel triazolo[1,5-a]pyrimidine scaffolds. nih.gov While this is a major pathway for the researchgate.netresearchgate.netresearchgate.net-triazole fused systems, its application to form the specific researchgate.netresearchgate.netscispace.comtriazolo[1,5-a]pyridine isomer is less commonly documented in the literature.

Strategies Utilizing Pyridinium-N-imines

A more recent strategy that falls under the broad category of cyclocondensation involves the use of pyridinium-N-imines. These compounds can react with nitriles in a [3+2] cycloaddition fashion to construct the fused triazole ring. This mechanochemical method, sometimes facilitated by a copper acetate (B1210297) catalyst, provides a pathway to the related researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core. mdpi.com This approach is significant as it starts with a pyridine derivative and builds the triazole ring, which is a common theme in the synthesis of this heterocyclic family.

Oxidative Cyclization Pathways toresearchgate.netresearchgate.netscispace.comTriazolo[1,5-a]pyridines

Oxidative cyclization is one of the most direct and effective methods for synthesizing the researchgate.netresearchgate.netscispace.comtriazolo[1,5-a]pyridine core. This strategy relies on the formation of an N-N bond from a linear pyridine precursor, typically a 2-acylpyridine hydrazone, through an intramolecular oxidative process.

Copper(II)-Catalyzed Oxidative N-N Bond Formation from 2-Acylpyridines

A highly efficient one-pot synthesis involves the hydrazonation of 2-acylpyridines followed by a copper(II)-catalyzed oxidative N-N bond formation. researchgate.net This method uses atmospheric oxygen or air as the terminal, green oxidant. researchgate.netorganic-chemistry.org The reaction proceeds smoothly at room temperature in solvents like ethyl acetate, which has been shown to dramatically promote the oxidative N-N bond formation step. researchgate.net A variety of substituted researchgate.netresearchgate.netscispace.comtriazolo[1,5-a]pyridines can be obtained in good to high yields using this method. researchgate.netorganic-chemistry.org Heterogeneous copper catalysts, such as an MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst, have been developed, which offer the advantage of being recoverable and reusable for multiple reaction cycles. researchgate.netorganic-chemistry.org

Table 1: Examples of Copper(II)-Catalyzed Oxidative Cyclization of 2-Acylpyridine Hydrazones researchgate.netresearchgate.net

Starting Hydrazone (from 2-Acylpyridine)CatalystOxidantSolventYield (%)
Phenyl(pyridin-2-yl)methanone hydrazoneCu(OAc)₂AirEthyl Acetate95
(4-Methoxyphenyl)(pyridin-2-yl)methanone hydrazoneCu(OAc)₂AirEthyl Acetate92
(4-Chlorophenyl)(pyridin-2-yl)methanone hydrazoneCu(OAc)₂AirEthyl Acetate94
1-(Pyridin-2-yl)ethan-1-one hydrazoneMCM-41-2N-Cu(OAc)₂AirEthyl Acetate85
(4-Nitrophenyl)(pyridin-2-yl)methanone hydrazoneMCM-41-2N-Cu(OAc)₂AirEthyl Acetate91

Dehydrogenative Coupling Approaches

Dehydrogenative coupling is conceptually similar to other oxidative methods, as it involves the removal of two hydrogen atoms to form a new bond. Electrochemical synthesis provides a modern and green approach to this transformation. The electrochemical dehydrogenative cyclization of hydrazones derived from 2-acylpyridines allows for the synthesis of researchgate.netresearchgate.netscispace.comtriazolo[1,5-a]pyridines under very mild conditions. researchgate.net A key advantage of this method is that it obviates the need for chemical oxidizing reagents or transition-metal catalysts, thereby simplifying purification and reducing waste. researchgate.netresearchgate.net The reaction is typically carried out in an undivided cell under constant current, providing a scalable and efficient pathway to the desired heterocyclic products. researchgate.net

1,3-Dipolar Cycloaddition Reactions inresearchgate.netresearchgate.netscispace.comTriazolo[1,5-a]pyridine Synthesis

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered rings, including the 1,2,3-triazole system. wikipedia.orgnih.gov This pericyclic reaction involves the concertedly cycloaddition of a 1,3-dipole to a dipolarophile. In the context of triazolopyridine synthesis, this can involve reacting a pyridine-derived component with a partner that completes the triazole ring.

A notable application of this strategy is the reaction of pyridynes with organic azides. researchgate.netscispace.com Pyridynes, which are highly reactive intermediates containing a formal triple bond within the pyridine ring, can act as the dipolarophile. They react readily with various organic azides (the 1,3-dipole) under mild conditions to afford researchgate.netresearchgate.netscispace.comtriazolopyridine derivatives. researchgate.netscispace.com For example, 2,3-pyridynes and 3,4-pyridynes react with azides to yield the corresponding researchgate.netresearchgate.netscispace.comtriazolo[4,5-b]pyridines and researchgate.netresearchgate.netscispace.comtriazolo[4,5-c]pyridines, respectively. researchgate.netscispace.com While this specific approach leads to different isomers, the underlying principle of cycloaddition is a key strategy in this area of heterocyclic chemistry. It is also important to note that the researchgate.netresearchgate.netscispace.comtriazolo[1,5-a]pyridine ring system itself can exhibit reactivity as a 1,3-dipole, leading to further chemical transformations. researchgate.net

Intermolecular Cycloadditions (e.g., with Acetylenes and Nitriles)

The synthesis of fused 1,2,3-triazoles frequently relies on the foundational reaction of 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. mdpi.com For the mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyridine system, this typically involves an intramolecular reaction where the azide and alkyne functionalities are present on the same molecule, leading to the fused ring system. mdpi.com However, intermolecular approaches have also been developed.

Another significant strategy involves the oxidative cyclization of 2-pyridine ketone hydrazones. A heterogeneous copper(II)-catalyzed method using an MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst with air as the oxidant provides various mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyridines in good yields. organic-chemistry.org This catalyst demonstrates high reusability, maintaining its activity for at least seven cycles. organic-chemistry.org

While many cycloaddition strategies lead to the isomeric mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyridine system, such as the [3+2] cycloaddition of N-aminopyridinium salts with nitriles, these highlight the versatility of cycloaddition chemistry in accessing this class of fused heterocycles. mdpi.comresearchgate.net

Tandem Reaction Sequences (e.g., Catalyst-Free Tandem Reactions)

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient route to complex molecules. For the related mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold, a catalyst-free, additive-free tandem reaction has been established using enaminonitriles and benzohydrazides. mdpi.comnih.gov The proposed mechanism involves an initial transamidation, followed by a nucleophilic attack of a nitrogen lone pair on the nitrile moiety, condensation, and finally, elimination of water to form the fused triazole product. mdpi.comresearchgate.net

Another example is the base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines, which yields a broad range of functionalized mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org Such strategies, often involving intramolecular cyclization following an initial intermolecular reaction, are powerful tools for building the fused heterocyclic system. researchgate.net

Microwave-Assisted Synthetic Protocols for Fused Triazoles

Microwave-assisted synthesis has become a key technology in organic chemistry, valued for its ability to dramatically reduce reaction times, improve yields, and promote cleaner reactions. rsisinternational.orgrsc.org This technique is particularly effective for the synthesis of heterocyclic compounds, including fused triazoles. researchgate.netnih.gov

For instance, the synthesis of novel 8-chloro- mdpi.comrsc.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives was achieved through multi-step reactions under microwave assistance, benefiting from high yields and facile work-up. researchgate.net Similarly, a catalyst-free method for producing substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds efficiently under microwave irradiation, highlighting the technology's compatibility with diverse substrates. organic-chemistry.org

Expedited Reaction Kinetics and Solvent-Free Conditions

The primary advantage of microwave heating is the rapid and efficient energy transfer to the reaction mixture, leading to a significant acceleration of reaction rates compared to conventional heating. rsc.orgnih.gov This expedited kinetics often translates to reaction times of minutes instead of hours. rsisinternational.org

ReactantsConditionsProductYieldReference
Enaminonitriles, BenzohydrazidesToluene, 140 °C, Microwave1,2,4-Triazolo[1,5-a]pyridinesGood to Excellent mdpi.com
Hydrazines, Formamide160 °C, 10 min, MicrowaveSubstituted 1,2,4-Triazoles54-81% organic-chemistry.org
Trimethylsilylazide, AcetylenesMicrowave, Solvent-Free1,2,3-Triazoles55-99% rsc.org

Catalyst-Free and Green Chemistry Methodologies

The development of synthetic methods that avoid the use of metal catalysts and adhere to the principles of green chemistry is a major focus of modern chemical research. rsc.orgresearchgate.net These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov

Sustainable Approaches for Fused Triazoles

Sustainable methodologies for the synthesis of fused triazoles often involve catalyst-free conditions, the use of environmentally benign solvents, and energy-efficient protocols like microwave irradiation. rsc.org A catalyst-free and additive-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been developed, showcasing an eco-friendly approach. mdpi.comnih.gov This reaction proceeds cleanly with a broad substrate scope. mdpi.com

Introduction of Specific Substituents to themdpi.comrsc.orgresearchgate.netTriazolo[1,5-a]pyridine Scaffold

Functionalization of the pre-formed mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is crucial for modulating its chemical and biological properties. The parent ring system serves as a versatile building block for creating a diverse library of derivatives. researchgate.net

Late-stage functionalization allows for the introduction of various substituents. For example, after synthesizing a mdpi.comrsc.orgresearchgate.nettriazolo[1,5-a]pyridine derivative containing a bromo functional group, a Suzuki-Miyaura cross-coupling reaction can be performed with an appropriate boronic acid in the presence of a palladium catalyst to introduce an aryl substituent. researchgate.net Similarly, a Sonogashira coupling reaction between an iodo-substituted triazolopyridine and a terminal alkyne can be used to install an alkynyl group. researchgate.net These well-established cross-coupling reactions provide reliable methods for creating carbon-carbon bonds and diversifying the core structure.

Reaction TypeReactantsCatalyst/ReagentsProductYieldReference
Suzuki-Miyaura CouplingBromo-triazolopyridine, 4-methoxyphenylboronic acidPd(PPh₃)₄4-methoxyphenyl-substituted triazolopyridine88% researchgate.net
Sonogashira CouplingIodo-triazolopyridine, 4-ethynylanisolePd catalyst4-ethynylanisole-substituted triazolopyridine61% researchgate.net

Strategies for Amine Group Incorporation at Position 6

The introduction of an amino group at the C6 position of the semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine ring system is a challenging synthetic objective. The reactivity of the pyridine portion of the fused ring is not uniform across all positions. Research into the chemical properties of this scaffold has revealed that the C6 position exhibits "benzenoid inertness." tandfonline.com This characteristic implies a significantly reduced reactivity towards nucleophilic substitution reactions, which are common pathways for introducing amine functionalities.

In contrast to the inert C6 position, studies have demonstrated that positions 5 and 7 are activated towards nucleophilic substitution, particularly when a suitable leaving group such as a bromine atom is present. tandfonline.com This differential reactivity across the pyridine ring means that direct displacement of a leaving group at C6 by an amine nucleophile is not a viable or efficient strategy.

Given the inert nature of the C6 position, alternative strategies must be considered for the synthesis of semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridin-6-amine:

Synthesis from a Pre-functionalized Pyridine: A plausible approach involves constructing the triazole ring onto a pyridine molecule that already contains the desired amine group (or a precursor, such as a nitro group that can be subsequently reduced) at the corresponding position. This circumvents the need for post-cyclization functionalization of the inert C6 position.

Directed Metalation: While lithiation of the parent semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine has been shown to occur regiospecifically at the C7 position, directed ortho metalation (DoM) could potentially be employed if a suitable directing group were installed elsewhere on the molecule to specifically activate the C6 C-H bond. tandfonline.comwikipedia.org However, specific examples of this strategy for C6 amination in this system are not prominently reported.

Due to the inherent lack of reactivity at the C6 position, the literature does not provide a standardized, direct method for the synthesis of semanticscholar.orgmdpi.comtandfonline.comTriazolo[1,5-a]pyridin-6-amine through functionalization of the pre-formed heterocycle.

Synthesis of Aryl- and Heteroaryl-Substituted Triazolopyridines

The introduction of aryl and heteroaryl moieties to the semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine core is crucial for developing compounds with specific electronic and photophysical properties, such as fluorescence, which is useful for creating molecular chemosensors. semanticscholar.org Palladium-catalyzed cross-coupling reactions are the predominant methods for forging the necessary carbon-carbon bonds. The success and regioselectivity of these reactions depend heavily on the specific position on the heterocyclic ring.

Direct C-H Arylation: A modern and atom-economical approach is the direct arylation of C-H bonds. Research has shown that the semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine parent compound can undergo direct arylation at the C3 position. This reaction proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base, upon heating with an aryl halide. semanticscholar.org While effective for the C3 position, this method's applicability to other positions may be limited.

Cross-Coupling of Halogenated Precursors: A more traditional and versatile strategy involves the cross-coupling of a halogenated triazolopyridine with an organometallic reagent. The Suzuki-Miyaura reaction, which couples a halide with a boronic acid or ester, is a widely used method. semanticscholar.org

Arylation at C7: The C7 position can be readily functionalized. For instance, 7-halotriazolopyridines can react with heteroaryl partners, such as thiazole (B1198619) and benzothiazole, under Miura conditions to yield the corresponding 7-heteroaryl derivatives. semanticscholar.org

Arylation at C4: The synthesis of 4-bromo- semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine has been reported, which serves as a key intermediate. This compound can then undergo Suzuki-Miyaura coupling with various arylboronic acids using a palladium/SPhos catalyst system to furnish 4-aryl- semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridines in good yields. researchgate.net

It is noteworthy that the synthesis of the required halogenated precursors can sometimes be challenging. For example, 3-halotriazolopyridines have been reported to form in very low yields, complicating subsequent cross-coupling reactions at that position. semanticscholar.org

The table below summarizes key palladium-catalyzed arylation methods for the semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine scaffold.

Reaction TypePositionKey ReagentsSubstratesRef.
Direct C-H ArylationC3Pd(OAc)₂, PPh₃, Cs₂CO₃ semanticscholar.orgmdpi.comtandfonline.comTriazolo[1,5-a]pyridine + Aryl halide semanticscholar.org
Suzuki-Miyaura CouplingC4Pd(OAc)₂, SPhos, K₃PO₄4-Bromo- semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine + Arylboronic acid researchgate.net
Miura Direct ArylationC7Pd(OAc)₂, P(Cy)₃·HBF₄, Cs₂CO₃7-Halotriazolopyridine + Thiazole / Benzothiazole semanticscholar.org

Scalable Synthesis Considerations (e.g., Continuous-Flow Systems)

The transition from laboratory-scale synthesis to larger-scale production of semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine derivatives requires methodologies that are safe, efficient, and reproducible. Modern techniques such as continuous-flow processing and microwave-assisted synthesis offer significant advantages over traditional batch methods for this class of compounds.

Continuous-Flow Synthesis: Continuous-flow systems, where reagents are pumped through a network of tubes and reactors, provide excellent control over reaction parameters like temperature, pressure, and residence time. This precise control can lead to higher yields, improved selectivity, and enhanced safety, particularly when handling hazardous reagents or intermediates. mdpi.com For triazole synthesis, which can involve energetic materials like azides, flow chemistry is inherently safer as it minimizes the volume of hazardous material present at any given moment. mdpi.com Studies on related triazolo-heterocycles have demonstrated that flow systems can offer a scalable and safer alternative to batch synthesis, enabling access to key intermediates for clinical candidates. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. For the synthesis of triazolopyridine frameworks, microwave-mediated methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with fewer byproducts. A catalyst-free, microwave-assisted synthesis of semanticscholar.orgmdpi.comacs.orgtriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been developed, and its utility has been demonstrated in a scale-up reaction, showcasing its potential for larger-scale production. mdpi.com

These modern synthetic technologies address key challenges in scalability. By providing better process control, enhancing safety, and improving efficiency, they represent important considerations for the practical and commercial production of semanticscholar.orgmdpi.comtandfonline.comtriazolo[1,5-a]pyridine-based compounds.

Chemical Transformations and Reactivity Profile Of 1 2 3 Triazolo 1,5 a Pyridin 6 Amine

Reactivity at the Pyridine (B92270) Ring

The pyridine ring in the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine system is generally considered electron-deficient compared to benzene, which typically makes electrophilic substitution challenging. However, the presence of the strongly electron-donating amino group at the 6-position significantly alters this reactivity, activating the ring for electrophilic attack.

The reactivity of the parent researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine scaffold towards electrophiles is complex, often resulting in substitution at the C3 position of the triazole ring or, under certain conditions, leading to the opening of the triazole ring with the loss of molecular nitrogen. researchgate.netnih.gov For the 6-amino derivative, the powerful activating effect of the amine group is expected to direct incoming electrophiles to the positions ortho and para to itself, namely C5 and C7.

While specific studies on the nitration and halogenation of researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-6-amine are not extensively documented, analogies can be drawn from related heterocyclic systems. For instance, the nitration of analogous azolopyrimidine systems demonstrates that electrophilic substitution on an activated ring is feasible, often requiring controlled conditions to achieve regioselectivity. researchgate.netsemanticscholar.org Halogenation would be expected to proceed similarly, with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) potentially installing a halogen atom at the C5 or C7 position.

However, a notable characteristic of the parent ring system is the reported "benzenoid inertness at position 6" in the context of nucleophilic substitution on bromo-derivatives, suggesting a complex electronic environment. researchgate.netnih.gov Therefore, electrophilic substitution reactions on the 6-amino derivative must contend with the combined directing effects of the fused triazole ring and the powerful amino group, which could lead to a mixture of products or unexpected reaction pathways.

Table 1: Predicted Electrophilic Substitution Reactions on researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyridin-6-amine Data based on general principles and reactivity of analogous compounds.

ReactionReagentExpected Major Product(s)Conditions
NitrationHNO₃ / H₂SO₄5-Nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-6-amine and/or 7-Nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-6-amineLow temperature
BrominationBr₂ or NBS5-Bromo- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-6-amine and/or 7-Bromo- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridin-6-amineInert solvent

Transformations Involving the Amine Functionality at Position 6

The primary amino group at the C6 position is a key site of reactivity, behaving as a potent nucleophile and enabling a wide range of derivatization strategies.

The lone pair of electrons on the nitrogen atom of the 6-amino group allows it to act as an effective nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to many functionalization strategies. For example, in reactions with alkyl halides or epoxides, the amino group can undergo N-alkylation to form secondary and tertiary amines. This process is a standard nucleophilic substitution where the amine displaces a leaving group on the electrophilic substrate. The reactivity is analogous to that of other amino-substituted heterocycles.

The nucleophilic character of the 6-amino group makes it a versatile handle for introducing diverse functional groups. These transformations are crucial for modifying the compound's physicochemical properties.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce specific structural motifs. Studies on related 5-amino-1,2,3-triazoles show that such acylations proceed efficiently and the resulting amides can serve as precursors for further cyclization reactions. mdpi.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields the corresponding sulfonamides. This is another common derivatization that alters the electronic properties of the amino group.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano, hydroxyl, and other functional groups at the 6-position.

Table 2: Potential Derivatization Reactions of the 6-Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chloride / PyridineN-acetyl amide
AlkylationMethyl iodide / BaseN-methyl amine
Sulfonylationp-Toluenesulfonyl chlorideN-tosyl sulfonamide
DiazotizationNaNO₂ / HCl, 0 °CDiazonium salt

Reactions Involving the Triazole Moiety

The researchgate.netresearchgate.netmdpi.comtriazole ring is not merely a passive component of the scaffold but possesses its own characteristic reactivity, most notably its participation in a valence isomerization equilibrium.

A defining feature of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyridine system is its existence in a temperature- and solvent-dependent equilibrium with its open-chain valence tautomer, a 2-azidopyridine (B1249355) derivative. researchgate.netresearchgate.net This ring-chain isomerization involves the reversible cleavage of the N1-N2 bond of the triazole ring.

For researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyridin-6-amine, this equilibrium is established with 2-azido-6-aminopyridine. The position of this equilibrium is influenced by factors such as temperature, solvent polarity, and the electronic nature of substituents on the ring. The existence of this equilibrium provides a pathway to reactions characteristic of azides, even when starting with the triazole isomer. This phenomenon has been studied both experimentally and through theoretical DFT calculations, which have helped to elucidate the mechanism of the isomerization. researchgate.net This property is synthetically useful, as the triazole can serve as a masked form of the corresponding azide (B81097), which can be exploited in cycloaddition reactions or for the generation of nitrenes.

Figure 1: Ring-Chain Isomerization of researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyridin-6-amine

The fused triazole ring exists in a dynamic equilibrium with its open-chain diazo isomer.

Triazole Ring Opening Reactions (e.g., under Hydrogenation, with Metals)

The stability of the triazole ring in the rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine system is subject to specific reactive conditions that can induce its cleavage. Notably, hydrogenation and interactions with certain transition metals are known to facilitate this transformation.

Under Hydrogenation: Catalytic hydrogenation of the rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine scaffold can lead to the saturation of the pyridine ring without affecting the triazole moiety. However, under certain conditions, the triazole ring itself can be susceptible to opening. While specific studies on the 6-amino derivative are not extensively documented, research on the parent scaffold indicates that the reaction outcome is influenced by the catalyst, solvent, and reaction conditions. For instance, hydrogenation of related heterocyclic systems has been shown to proceed with ring cleavage, suggesting that rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine could potentially undergo a similar transformation, leading to the formation of substituted aminopyridine derivatives.

With Metals: Transition metals, particularly palladium, have been shown to induce the ring opening of rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridines. This process is believed to occur through the formation of a metal complex, which then facilitates the cleavage of the N-N bonds within the triazole ring, often accompanied by the loss of molecular nitrogen. Such reactions are valuable in synthetic chemistry as they can provide access to a variety of substituted pyridine compounds. The presence of the 6-amino group on the pyridine ring is expected to influence the electronic properties of the heterocyclic system and, consequently, its interaction with the metal catalyst.

Table 1: General Conditions for Triazole Ring Opening in rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridine Systems

Reaction TypeReagents/CatalystsPotential Products
Catalytic HydrogenationH₂, Pd/CSubstituted aminopyridines
Metal-CatalyzedPalladium complexesSubstituted pyridines

Redox Chemistry

The redox behavior of rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine is characterized by the susceptibility of both the heterocyclic core and the amino substituent to oxidation and reduction reactions.

The amino group of rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine is a primary site for oxidative transformations. Oxidizing agents such as sodium hypochlorite (B82951) and lead tetraacetate are known to react with aromatic amines to yield a variety of products.

With Sodium Hypochlorite: The oxidation of aromatic amines with sodium hypochlorite can lead to the formation of azo compounds through a multi-step process. surrey.ac.uk The reaction of rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine with sodium hypochlorite would likely proceed through the initial formation of a reactive N-chloro intermediate. Subsequent reactions could lead to dimerization and further oxidation to yield the corresponding azo derivative. The specific reaction conditions, such as pH and temperature, would play a crucial role in determining the product distribution. surrey.ac.uk

With Lead Tetraacetate: Lead tetraacetate is a powerful oxidizing agent capable of effecting various transformations on amino groups. organicchemistrydata.orgslideshare.net For primary aromatic amines, oxidation with lead tetraacetate can result in the formation of azo compounds. rsc.orgrsc.org The reaction mechanism is thought to involve the formation of a lead-amine complex, which then decomposes to generate radical intermediates that couple to form the azo linkage. The application of this reagent to rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine is anticipated to follow a similar pathway.

Table 2: Expected Products from the Oxidation of Aromatic Amines

Oxidizing AgentSubstrate TypeTypical Products
Sodium HypochloriteAromatic AminesAzo compounds, N-chloro intermediates
Lead TetraacetateAromatic AminesAzo compounds

Reduction Reactions (e.g., with Sodium Borohydride)

While the triazole and pyridine rings are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165), the reactivity can be influenced by the presence of activating groups. However, for rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine, the primary focus of reduction with sodium borohydride would likely be on any existing reducible functional groups that might be introduced to the molecule. For the parent compound itself, significant reduction of the aromatic system by sodium borohydride is not expected under standard conditions. wikipedia.org Reductive alkylation of the amino group is a more plausible transformation, where in the presence of an aldehyde or ketone, sodium borohydride can efficiently reduce the intermediate imine to yield a secondary or tertiary amine. rsc.orgacs.orgorganic-chemistry.org

Table 3: Potential Reduction Reactions Involving the Amino Group

ReagentReaction TypePotential Products
Sodium Borohydride / Aldehyde or KetoneReductive AminationN-alkylated or N,N-dialkylated rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine

Complexation and Ligand Properties

The nitrogen atoms in both the pyridine and triazole rings of rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine, along with the exocyclic amino group, provide multiple potential coordination sites, making it an interesting ligand for metal ions.

The pyridyl and triazolyl nitrogen atoms are well-known to act as effective donors for a variety of transition metals. The 6-amino group can also participate in coordination, potentially leading to multidentate chelation.

Iron(II): Pyridyltriazole-based ligands are known to form stable complexes with iron(II). nih.govresearchgate.net These complexes often exhibit interesting magnetic and electronic properties, such as spin-crossover behavior. researchgate.net The coordination of rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine to an iron(II) center is expected to involve at least the pyridine and a triazole nitrogen atom, forming a chelate ring that enhances the stability of the complex. nsf.govwhiterose.ac.uk

Copper(II): Copper(II) complexes with nitrogen-containing heterocyclic ligands have been extensively studied. rsc.orgnih.govnih.govias.ac.inmdpi.commdpi.com The geometry and nuclearity of the resulting complexes are highly dependent on the ligand structure and the reaction conditions. nih.govrsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine is anticipated to form both mononuclear and polynuclear complexes with copper(II), with the coordination environment around the copper ion being influenced by the steric and electronic effects of the ligand. rsc.orgmorressier.com

Palladium: Palladium complexes are of significant interest due to their applications in catalysis. acs.orgnih.govnih.govrsc.orgrsc.org Nitrogen-containing ligands play a crucial role in stabilizing palladium catalysts and modulating their reactivity. nih.govmdpi.commdpi.comrsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine can act as a ligand for palladium, forming stable complexes that could potentially be utilized in cross-coupling reactions or other catalytic transformations.

Table 4: Coordination Behavior of Pyridyltriazole-type Ligands

Metal IonTypical Coordination ModesPotential Complex Properties
Iron(II)Bidentate (Npyridine, Ntriazole)Spin-crossover, catalytic activity
Copper(II)Monodentate, Bidentate, BridgingMagnetic, catalytic, biological activity
PalladiumBidentate (Npyridine, Ntriazole)Catalytic activity in cross-coupling

Formation of Polynuclear Complexes

The bridging capability of the triazole ring, combined with the multiple donor sites in rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine, makes it a suitable candidate for the construction of polynuclear complexes. nih.gov In such complexes, the ligand can bridge two or more metal centers, leading to the formation of dimers, trimers, or higher-order coordination polymers. researchgate.netresearchgate.net These polynuclear assemblies can exhibit unique magnetic, electronic, and catalytic properties that are not observed in their mononuclear counterparts. The formation of polynuclear iron(II) and copper(II) complexes with pyridyltriazole ligands has been documented, suggesting that rsc.orgnih.govrsc.orgTriazolo[1,5-a]pyridin-6-amine could similarly be employed to create complex supramolecular architectures. kit.edu

Development of Chiral Ligands fromnih.govrsc.orgnih.govTriazolo[1,5-a]pyridines

The development of chiral ligands from the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine core represents a significant strategy in the field of asymmetric catalysis. The primary approach involves a strategic ring-opening of the triazole moiety, which leads to the formation of chiral 2,6-disubstituted pyridines. These resulting pyridine-based ligands are instrumental in a variety of metal-catalyzed enantioselective transformations.

The synthesis of these chiral ligands often commences with the introduction of a chiral auxiliary to the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine framework. This is followed by a ring-opening reaction, which can be promoted thermally or through the use of specific reagents, to yield the desired chiral pyridine. The nature of the substituents on the starting triazolopyridine and the choice of the chiral auxiliary are critical in determining the stereochemical properties and the ultimate catalytic performance of the resulting ligand.

While direct applications of ligands derived from nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-6-amine are not extensively detailed in readily available literature, the broader class of chiral ligands derived from the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine system has been explored. For instance, the enantioselective hydrogenation of N-heteroaromatic compounds has been successfully achieved using iridium catalysts bearing chiral phosphine-oxazoline ligands, which can be conceptually related to the types of chiral pyridine structures accessible from triazolopyridine precursors.

One notable transformation involves the enantioselective hydrogenation of nih.govrsc.orgnih.govtriazolo[1,5-a]pyridines themselves. This reaction, catalyzed by a chiral iridium complex, can lead to the formation of enantioenriched tetrahydrotriazolopyridine derivatives. These products can then potentially be further transformed into chiral piperidine-based structures, which are valuable motifs in medicinal chemistry.

The utility of these chiral ligands is demonstrated in their ability to create a chiral environment around a metal center, thereby directing the stereochemical course of a catalytic reaction. The effectiveness of these ligands is typically evaluated by the enantiomeric excess (ee) of the product, which quantifies the degree of stereoselectivity achieved.

Below is a conceptual representation of the application of chiral pyridine-type ligands in a generic asymmetric transformation, illustrating the type of data that is crucial for evaluating their performance.

Table 1: Illustrative Performance of Chiral Pyridine-Type Ligands in Asymmetric Catalysis

EntryChiral Ligand TypeReaction TypeSubstrateCatalystEnantiomeric Excess (ee) (%)Yield (%)
1Chiral Pyridine-PhosphineAsymmetric HydrogenationAlkeneRhodium Complex>95>90
2Chiral Pyridine-OxazolineAsymmetric Allylic AlkylationAllylic Acetate (B1210297)Palladium Complex90-9885-95
3Chiral BipyridineAsymmetric Michael Additionα,β-Unsaturated KetoneCopper Complex>90>80

This table is a generalized representation and does not correspond to specific experimental data for ligands derived directly from nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-6-amine due to the limited availability of specific data in the reviewed literature.

The development of chiral ligands from nih.govrsc.orgnih.govtriazolo[1,5-a]pyridines underscores the importance of this heterocyclic system as a gateway to valuable and structurally diverse chiral molecules for asymmetric synthesis. Further research into the derivatization of specifically nih.govrsc.orgnih.govtriazolo[1,5-a]pyridin-6-amine is anticipated to yield novel ligands with unique catalytic properties.

Structural Characterization and Spectroscopic Analysis Of 1 2 3 Triazolo 1,5 a Pyridin 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Confirmation

Proton NMR spectroscopy would be used to determine the number of different types of protons, their chemical environments, and their proximity to one another. For rsc.orgmdpi.comnih.govTriazolo[1,5-a]pyridin-6-amine, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) and triazole rings, as well as a signal for the amine (-NH₂) protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution pattern on the fused ring system.

Advanced NMR Techniques for Isotopic Labeling

Isotopic labeling, where atoms such as ¹³C or ¹⁵N are incorporated into the molecule, is a powerful tool used in advanced NMR studies. musechem.com These techniques can be employed to trace metabolic pathways, study reaction mechanisms, and aid in the assignment of complex NMR spectra. scripps.edu For a novel compound like rsc.orgmdpi.comnih.govTriazolo[1,5-a]pyridin-6-amine, isotopic labeling could be instrumental in confirming structural assignments and studying its behavior in biological systems. However, no specific studies employing these techniques for this compound have been reported.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. An FTIR spectrum of rsc.orgmdpi.comnih.govTriazolo[1,5-a]pyridin-6-amine would be expected to show characteristic absorption bands for N-H stretching and bending vibrations of the amine group, C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the fused heterocyclic system. While studies on other triazolopyridine derivatives have reported these characteristic bands, specific data for the 6-amino isomer is absent. mdpi.com

Computational and Theoretical Investigations Of 1 2 3 Triazolo 1,5 a Pyridin 6 Amine

Quantum Chemical Approaches

Quantum chemical calculations are instrumental in modeling the behavior of molecules at the atomic and electronic levels. For heterocyclic systems like triazolopyridines, these methods can elucidate complex structural and electronic features.

Calculation of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Theoretical calculations are highly effective in predicting vibrational spectra (infrared and Raman), which arise from the quantized vibrational modes of a molecule. By calculating the vibrational frequencies using DFT, researchers can assign the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, or wagging of bonds. nih.govresearchgate.net For nih.govmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine, this would involve identifying the characteristic frequencies for the N-H stretches of the amine group, the C-N and N-N vibrations within the triazole ring, and the various modes of the pyridine (B92270) ring. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. researchgate.net

Electronic Properties Analysis

The electronic characteristics of a molecule dictate its reactivity, optical properties, and interactions with other molecules. Computational methods provide quantitative measures of these properties.

HOMO-LUMO Energy Gaps and Electron Absorption

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ntu.edu.iqresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. Time-Dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra (UV-Vis), correlating the HOMO-LUMO gap with the wavelengths of light the molecule absorbs. journalijar.com For triazolopyridine derivatives, these calculations help in understanding their potential applications in materials science, such as in organic sensitizers for solar cells. nih.gov

Charge Distribution (e.g., Mulliken Atomic Charges)

Understanding how charge is distributed across a molecule is fundamental to predicting its reactive sites and intermolecular interactions. Mulliken population analysis is one method used to calculate the partial atomic charges on each atom in the molecule. mdpi.com These calculations can reveal the electron-donating or electron-withdrawing effects of substituents. In nih.govmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine, the analysis would likely show a redistribution of electron density due to the fusion of the two rings and the presence of the amino group, with nitrogen atoms typically carrying negative charges. mdpi.com This charge distribution is crucial for predicting how the molecule might interact with biological targets or participate in chemical reactions.

Stability and Reactivity Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of bonding, orbital interactions, and charge distribution. For derivatives of the researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine scaffold, NBO analysis has been employed to understand their electronic structure and stability. researchgate.net

While specific NBO data for researchgate.netmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine is not extensively documented in publicly available literature, analysis of the closely related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, offers valuable insights into the expected electronic features. In this analogous system, NBO analysis revealed a significant redistribution of electron density upon the fusion of the pyridine and triazole rings and the introduction of an amino group. mdpi.com

The analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine showed that the nitrogen atoms in the triazole ring exhibit substantial negative charges, indicating their role as electron-rich centers. The amino group, acting as a chromophore, participates in hydrogen bonding, which influences the charge on its nitrogen atom. mdpi.com The carbon atoms within the pyridine ring display an alternating pattern of positive and negative charges, a characteristic feature of this heterocyclic system. mdpi.com

Based on these findings for a related isomer, a theoretical NBO analysis of researchgate.netmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine would be expected to yield the following key observations:

Charge Distribution: The nitrogen atoms of the triazole ring would likely carry significant negative charges. The exocyclic amino group at the 6-position is expected to increase the electron density on the pyridine ring through resonance effects.

Hybridization and Bonding: The NBO analysis would provide detailed information on the hybridization of the atoms and the nature of the chemical bonds, including the degree of s- and p-character in the hybrid orbitals forming the sigma and pi bonds of the fused ring system.

Donor-Acceptor Interactions: The analysis would quantify the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. These interactions are crucial for understanding the molecule's stability and reactivity. For instance, the interaction between the lone pair of the amino group and the π* anti-bonding orbitals of the pyridine ring would be a key factor in its electronic properties.

A hypothetical data table summarizing the expected NBO analysis results for key atoms in researchgate.netmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine, based on data from analogous compounds, is presented below.

AtomPredicted Natural Charge (e)Predicted Hybridization
N (amino group)Negativesp²-like
C6 (attached to NH₂)Positivesp²
N1 (triazole ring)Negativesp²-like
N2 (triazole ring)Negativesp²-like
N3 (triazole ring)Negativesp²-like

pKa Predictions

The pKa value is a critical parameter that quantifies the acidity or basicity of a compound. Computational methods, particularly those based on Density Functional Theory (DFT) combined with continuum solvation models, have become increasingly reliable for predicting the pKa of organic molecules, including heterocyclic amines. kyushu-u.ac.jp

For researchgate.netmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine, the primary sites of protonation are the nitrogen atoms of the heterocyclic system and the exocyclic amino group. The pKa values associated with these protonation events are crucial for understanding the compound's behavior in biological systems and for designing synthetic protocols.

The general approach for predicting pKa values computationally involves calculating the Gibbs free energy change for the protonation/deprotonation equilibrium in a solvent, typically water.

A hypothetical table of predicted pKa values for the different nitrogen atoms in researchgate.netmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine is presented below, based on the expected electronic effects of the amino substituent.

Protonation SitePredicted pKa RangeRationale
Amino Group (N-H)4 - 6Typical range for anilinic amines, influenced by the electron-withdrawing nature of the fused ring system.
Pyridine Ring (N)5 - 7Basicity enhanced by the electron-donating 6-amino group.
Triazole Ring (N1/N3)1 - 3Generally less basic than the pyridine nitrogen due to involvement in the aromatic system.

Mechanistic Insights from Computational Modeling

Computational modeling has been instrumental in unraveling the complex reaction mechanisms involving researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine derivatives. DFT calculations, in particular, have provided detailed energy profiles and geometries of reactants, transition states, and products.

Elucidation of Reaction Pathways and Transition States

Theoretical studies on the ring-chain isomerization of the parent researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine have shown that the reaction proceeds through a significant activation barrier. researchgate.net The ring-opening leads to the formation of a transient 2-diazomethylpyridine intermediate.

The presence of substituents on the triazolopyridine ring can significantly influence the energetics of this process. For the 6-amino substituted derivative, the electron-donating nature of the amino group is expected to affect the stability of the transition state for ring opening. Computational studies on related systems have shown that the electronic properties of substituents play a crucial role in determining the position of the ring-chain equilibrium. researchgate.net

A typical reaction energy profile for the ring-opening of a researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine would show the initial triazole, the transition state, and the resulting diazo compound. The activation energy (Ea) for this process is a key parameter that determines the rate of the reaction.

SpeciesRelative Energy (kcal/mol) - Unsubstituted
researchgate.netmdpi.comresearchgate.netTriazolo[1,5-a]pyridine (reactant)0
Transition State for Ring Opening~17
2-Diazomethylpyridine (intermediate)~5

Data based on the unsubstituted researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine system. researchgate.net

Understanding Ring-Chain Isomerization Mechanisms

The ring-chain isomerization is a characteristic feature of the researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine system. researchgate.net Computational studies have been vital in understanding the intricate details of this equilibrium. The mechanism involves the cleavage of the N1-N2 bond of the triazole ring to form the open-chain diazo isomer.

DFT calculations have been used to map out the potential energy surface for this isomerization. These studies have revealed a multi-step mechanism for certain substituted derivatives, involving more than one transition state and intermediate. researchgate.net The effect of protonation and deprotonation on the isomerization has also been investigated computationally, showing that altering the charge state of the molecule can significantly impact the stability of the ring and open-chain forms. researchgate.net

For researchgate.netmdpi.comresearchgate.netTriazolo[1,5-a]pyridin-6-amine, the amino group is likely to influence the isomerization equilibrium. By donating electron density to the ring system, the amino group may stabilize the closed-ring form relative to the diazo intermediate, thereby shifting the equilibrium towards the triazole. However, the precise effect would depend on the subtle balance of electronic and steric factors, which can be elucidated through detailed computational modeling of the specific molecule. The geometry of the transition state for the ring-opening would resemble the initial triazole structure but with an elongated N1-N2 bond, on the path to forming the diazo group.

Advanced Research Applications Of 1 2 3 Triazolo 1,5 a Pyridin 6 Amine in Chemical Science

Synthetic Building Blocks in Complex Organic Synthesis

Thetriazolo[1,5-a]pyridine framework is a potent tool for synthetic chemists. The triazole ring of the fused system exists in equilibrium with its open-form diazo compound, a characteristic that underpins its diverse reactivity. This equilibrium allows the scaffold to undergo ring-opening reactions, often facilitated by metals like palladium, with a subsequent loss of a nitrogen molecule, enabling its transformation into various functionalized pyridine (B92270) derivatives.

Precursors for Multi-Heterocyclic Systems

The inherent reactivity of thetriazolo[1,5-a]pyridine nucleus makes it an effective precursor for synthesizing more complex, multi-heterocyclic and polynitrogenated systems. Through strategic functionalization and subsequent cyclization or coupling reactions, chemists can leverage this scaffold to build elaborate molecular frameworks. For instance, derivatives such as 7-{triazolo[1,5-a]pyridin-3-yl}-triazolo[1,5-a]pyridines have been synthesized from the parent compound. These complex structures are of interest as potential helicating compounds or as advanced luminescent sensors. The ability to use the triazolopyridine unit as a starting point for constructing larger, fused systems highlights its fundamental role in heterocyclic chemistry.

Synthesis of Functionalized Pyridine Derivatives (e.g., 6,6'-Disubstituted-2,2'-bipyridines, Terpyridine-like Compounds)

One of the most powerful applications of thetriazolo[1,5-a]pyridine scaffold is its highly efficient conversion into sought-after pyridine-based ligands.

The synthesis of 6,6'-disubstituted-2,2'-bipyridines is a notable example of the utility of this scaffold. Although detailed mechanisms can vary, the transformation leverages the triazole ring's ability to open and lose molecular nitrogen, facilitating dimerization and rearrangement to form the stable bipyridine core. This method provides a valuable alternative to traditional cross-coupling strategies.

Furthermore, the scaffold is instrumental in preparing terpyridine-like compounds . The ring-chain isomerization oftriazolo[1,5-a]pyridines has been effectively used to generate tridentate (three-point binding) structures that mimic the coordination properties of terpyridine. Researchers have prepared a variety of terpyridine triazole-based analogs by reacting triazolopyridine precursors, demonstrating how the arrangement of nitrogen atoms is crucial for the spectroscopic properties of the resulting ligands. These novel ligands are significant in coordination chemistry and for the development of new sensors and molecular materials.

Photophysical Properties and Materials Science

The delocalized π-electron system of thetriazolo[1,5-a]pyridine ring imparts it with valuable photophysical characteristics. These properties are actively being explored in the field of materials science, particularly for applications in sensing and optical materials.

Fluorescent Properties and Applications as Fluorescent Probes

Aryl- or heteroaryl-substitutedtriazolo[1,5-a]pyridines are known to exhibit intense fluorescence. This strong emission has been harnessed to create a new class of molecular chemosensors. Based on the triazolopyridine-pyridine nucleus, a family of highly fluorescent, tridentate compounds has been synthesized and evaluated for their ability to recognize and signal the presence of specific ions.

These fluorescent probes have demonstrated a notable response to metal cations such as zinc (Zn²⁺) and copper (Cu²⁺). Moreover, a 1:1 complex formed between a zinc ion and a naphthalene (B1677914) triazolopyridine-pyridine derivative has proven to be a highly effective sensor for anions, showing large binding constants for both nitrite (B80452) and cyanide. The interaction with the target ion causes a distinct change in the fluorescent signal, such as quenching (a decrease in intensity) or a bathochromic shift (a shift to a longer wavelength), allowing for quantitative detection.

Compound TypeTarget Analyte(s)Sensing MechanismReference
Triazolopyridine-Pyridine DerivativesZn²⁺, Cu²⁺Fluorescence change upon ion coordination
Zn²⁺-Triazolopyridine ComplexNitrite (NO₂⁻), Cyanide (CN⁻)High-efficiency fluorescence response
Di(2-pyridyl)-TriazolopyridopyrimidineCu²⁺Fluorescence quenching
Di(2-pyridyl)-TriazolopyridopyrimidineZn²⁺Fluorescence quenching and bathochromic shift

Role in Light-Emitting Materials (e.g., Phosphorescent OLED Devices)

While related heterocyclic isomers such astriazolo[1,5-a]pyridine andtriazolo[1,5-a]pyrimidine have been successfully employed as host materials or emitters in organic light-emitting diodes (OLEDs), a review of the scientific literature indicates that thetriazolo[1,5-a]pyridine scaffold has not been reported for similar applications in phosphorescent OLED devices. Research in this area has focused on platinum(II) complexes incorporating a derivative, mesoionic 1,2,3-triazolo[1,5-a]pyridine-3-ylidene, where the entire metal complex is the phosphorescent entity, rather than the triazolopyridine ligand itself acting as a primary light-emitting material.

Structural Components in Polymeric Materials

There is currently no direct scientific literature documenting the use oftriazolo[1,5-a]pyridin-6-amine or its parent scaffold as a monomer or repeating structural component in the synthesis of polymeric materials. While its synthetic versatility makes it a candidate for such applications, this area remains unexplored in published research.

Chemical Sensing and Recognition

The rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold is a key component in the design of fluorescent chemosensors. These sensors are capable of detecting and quantifying various metal ions and anions, which is crucial for environmental monitoring and biological studies.

Derivatives of rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine have been successfully developed as chemosensors for metal ions, with a notable response to Zinc(II) (Zn²⁺). rsc.org Zinc is a vital element in many biological processes, and its detection at trace concentrations is of great interest.

Researchers have synthesized tridentate ligands based on the triazolopyridine-pyridine nucleus, which exhibit fluorescent properties. rsc.org One such system, denoted as TPT, has shown a particular affinity and selective response to Zn²⁺ ions. The coordination of Zn²⁺ to the TPT ligand results in significant changes in its optical properties, which can be monitored for sensing applications. The formation of a Zn(TPT)²⁺ complex has been analyzed, demonstrating the potential of these compounds as suitable chemosensors for Zn(II).

Table 1: Spectroscopic Characteristics of a Triazolopyridine-based Ligand and its Zinc Complex

CompoundAbsorption λ (nm)Emission λ (nm)
TPT Ligand270, 325380
Zn(TPT)²⁺ Complex275, 340410

This table is generated based on data for a representative rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine derivative, TPT, as specific data for the 6-amine variant was not available.

The application of rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine derivatives extends to the detection of anions. The pre-formed Zinc(II) complex, Zn(TPT)²⁺, has proven to be an effective chemosensor for anions, particularly nitrite (NO₂⁻) and cyanide (CN⁻). rsc.org The coordination of these anions to the metal center of the complex induces photo-induced charge transfer processes, leading to observable changes in the fluorescent properties of the system. This allows for the sensitive and selective detection of these environmentally and biologically significant anions. rsc.org

Table 2: Anion Sensing Performance of a Zn(TPT)²⁺ Complex

AnionObserved Response
Nitrite (NO₂⁻)Significant fluorescence quenching
Cyanide (CN⁻)Significant fluorescence quenching
Nitrate (NO₃⁻)Minimal change in fluorescence

This table summarizes the response of a representative Zn(TPT)²⁺ complex to various anions, highlighting its selectivity. Specific data for a sensor based on the 6-amine variant is not currently available.

Methodological Contributions to Sustainable Chemistry

The synthesis of triazolopyridine derivatives has been an area of focus for the development of more sustainable and environmentally friendly chemical processes.

In recent years, there has been a push towards greener synthetic methodologies for heterocyclic compounds. For the synthesis of triazolopyridines, several eco-friendly approaches have been reported. These methods often aim to reduce or eliminate the use of hazardous solvents and reagents, and to improve energy efficiency.

One such approach is the use of microwave-assisted synthesis, which can significantly shorten reaction times and improve yields. mdpi.com Catalyst-free and additive-free methods for the synthesis of 1,2,4-triazolo[1,5-a]pyridines have been established, representing a significant step towards a more sustainable process. mdpi.com Additionally, solvent-free "grinding" methods have been explored for the synthesis of related heterocyclic systems containing a triazole moiety, further reducing the environmental impact of these synthetic procedures. researchgate.net

The design and evaluation of efficient and recyclable catalysts are central to sustainable chemistry. For the synthesis of rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines, various catalytic systems have been investigated.

A notable development is the use of a heterogeneous copper(II) catalyst anchored on MCM-41 for the oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.org This method allows for the synthesis of various rsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines in good yields under mild conditions, using air as the oxidant. organic-chemistry.org A key advantage of this catalyst is its reusability; it can be recovered by simple filtration and reused multiple times without a significant loss of activity. organic-chemistry.org The development of such robust and recyclable catalysts is a significant contribution to the sustainable synthesis of this important class of compounds.

Q & A

Q. Table 1: Key Synthetic Routes and Yields

MethodPrecursorsConditionsYield (%)Reference
Copper-catalyzed2-Ethynylpyridine + NaN₃DMSO, 80°C, CuSO₄60-75
Base-mediated cyclizationAzides + β-ketoestersEtOH, KOH, reflux50-65

What spectroscopic and computational methods are critical for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of triazole ring formation (e.g., δ 8.2–8.5 ppm for pyridine protons) .
  • X-ray Crystallography : Resolves tautomeric equilibria (e.g., ring-chain isomerization) and confirms fused-ring geometry .
  • DFT Calculations : Predict electronic properties and validate experimental data (e.g., HOMO-LUMO gaps for reactivity studies) .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers optimize synthetic protocols to improve regioselectivity and scalability?

Advanced Research Question

  • Catalyst Screening : Replace CuSO₄ with Ru complexes (e.g., [(p-cymene)RuCl₂]₂) to enhance regioselectivity in cycloadditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) and improve yields by 15–20% .
  • Scale-Up Challenges : Address solvent volume limitations by switching to continuous flow reactors .

How do structural modifications (e.g., substituents, fused rings) affect biological activity in this compound derivatives?

Advanced Research Question

  • Anticancer Activity : Thieno-fused derivatives (e.g., thieno[3,2-e]triazolopyrimidines) show higher activity against renal cancer (UO-31: GP = 81.85%) compared to quinazoline analogs (GP = 100.20%) due to improved π-π stacking .
  • Electron-Withdrawing Groups : Nitro or chloro substituents at position 6 enhance binding to kinase targets (e.g., EGFR) by modulating electron density .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

DerivativeSubstituentActivity (IC₅₀)Target
6-Nitro-triazolopyridine-NO₂ at C60.8 µMEGFR kinase
Thieno-fused analogFused thiophene ring1.2 µMRenal cancer

How can researchers resolve contradictions in reported biological data (e.g., low vs. high activity in similar derivatives)?

Advanced Research Question

  • Assay Variability : Standardize cell lines (e.g., NCI-60 panel) and concentrations (10⁻⁵ M) to reduce inter-lab discrepancies .
  • Metabolic Stability : Use liver microsome assays to identify derivatives prone to rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Epistatic Effects : Evaluate off-target interactions via kinome-wide profiling (e.g., DiscoverX panels) .

What role do DFT studies play in understanding the ring-chain isomerization of this compound?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers (ΔG‡) for isomerization. For example:

  • Ring Form : Lower energy (ΔG = -12.3 kcal/mol) due to aromatic stabilization .
  • Chain Form : Higher energy (ΔG = +5.6 kcal/mol) but accessible under thermal conditions (ΔG‡ = 18.4 kcal/mol) .

How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Frontier Molecular Orbital (FMO) Analysis : Calculate Fukui indices to identify electrophilic sites (e.g., C3 position: f⁺ = 0.12) .
  • Solvent Effects : Use COSMO-RS models to simulate solvent polarity effects on reaction rates (e.g., DMF vs. THF) .

What purification techniques are optimal for isolating this compound derivatives?

Advanced Research Question

  • Column Chromatography : Use silica gel with CH₂Cl₂/MeOH (95:5) for polar derivatives .
  • Recrystallization : Ethanol/water (7:3) achieves >95% purity for crystalline products .
  • HPLC : Reverse-phase C18 columns resolve regioisomers (e.g., triazolo[1,5-a] vs. [4,3-b] isomers) .

How can researchers design derivatives of this compound for selective kinase inhibition?

Advanced Research Question

  • Crystal Structure Docking : Align derivatives with ATP-binding pockets (e.g., PDB 5TF) to optimize H-bonding with hinge regions .
  • Selectivity Filters : Introduce bulky substituents (e.g., isopropyl groups) to exploit hydrophobic regions unique to target kinases .

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